
4-(dimethylamino)-N-mesitylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-mesitylbenzamide is a chemical compound of interest in various fields due to its unique chemical structure and properties. Its synthesis, structure, chemical reactions, and properties have been extensively studied to understand its applications and interactions.
Synthesis Analysis
The synthesis of compounds related to this compound involves several chemical reactions, often starting with precursors such as mesitylene, which undergoes various reactions to introduce the amide and dimethylamino groups. Techniques include acylation, amidation, and the use of catalysts to achieve the desired structural modifications (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. These structures help in understanding the spatial configuration and potential reactive sites of the molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
This compound can participate in various chemical reactions due to its functional groups. These include reactions with nucleophiles and electrophiles, participation in coupling reactions, and potential as a catalyst or ligand in organometallic chemistry. The compound's reactivity is influenced by the electronic effects of the dimethylamino and mesityl groups (Meng et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound (Kurian et al., 2013).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are crucial for predicting the compound's behavior in chemical reactions and its compatibility with different solvents and materials (Zhang et al., 2015).
科学的研究の応用
o-Diamines as Reagents for Selenium
4-Dimethylamino-1,2-phenylenediamine, a compound related to 4-(dimethylamino)-N-mesitylbenzamide, has been investigated for its use as a photometric and qualitative reagent for selenium. This compound forms a red-colored compound with selenium (IV) which has an absorption maximum in the visible region, making it suitable for selenium analysis in various applications (Demeyere & Hoste, 1962).
Apoptosis Inducers in Cancer Research
A derivative of this compound, specifically 2-amino-3-cyano-7-(dimethylamino)-4H-chromene, has been identified as a potent apoptosis inducer in cancer research. This compound shows promising potential for the development of anticancer agents (Kemnitzer et al., 2004).
Catalytic Applications
The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, closely related to this compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This showcases its potential in synthetic organic chemistry (Liu et al., 2014).
Melanin-Concentrating Hormone Receptor Antagonists
In pharmaceutical research, 4-(dimethylamino)quinazolines, structurally similar to this compound, have been optimized to serve as antagonists for the melanin-concentrating hormone receptor 1, indicating potential applications in therapeutic treatments (Kanuma et al., 2005).
Optical Applications
Compounds similar to this compound, like 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, have been investigated for their nonlinear optical properties. Such compounds could be used in optical devices like optical limiters (Rahulan et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCJACLHFYKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

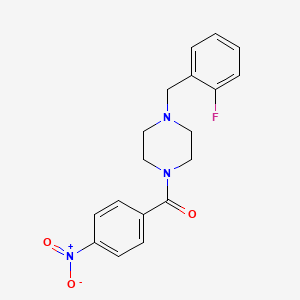
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)
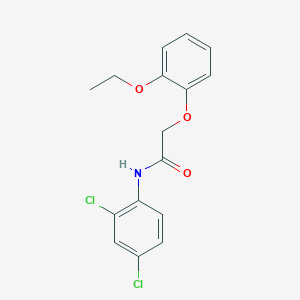
![7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B5604513.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)

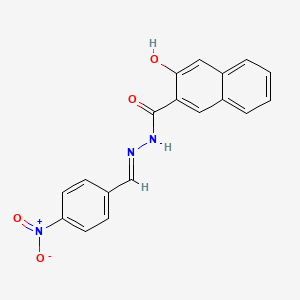
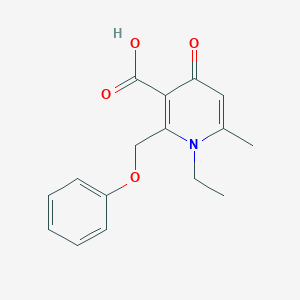
![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)
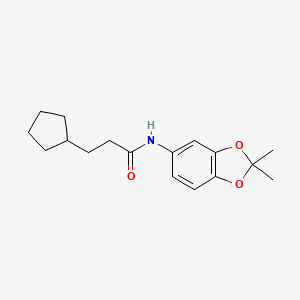
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)